molecular formula C17H28O4Si B14274186 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one CAS No. 165954-56-3

1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one

Cat. No.: B14274186
CAS No.: 165954-56-3
M. Wt: 324.5 g/mol
InChI Key: NSHXEORLQMTVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one is an organic compound that features a unique combination of a phenyl ring substituted with a methyl group and a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one typically involves the reaction of 4-methylacetophenone with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used to replace the triethoxysilyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new organosilicon compounds.

Scientific Research Applications

1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one involves its interaction with various molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar applications in materials science.

    2-(Trimethylsilyl)ethanol: Used as a protecting reagent for carboxyl and phosphate groups.

Uniqueness

1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one is unique due to the presence of both a phenyl ring and a triethoxysilyl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.

Properties

CAS No.

165954-56-3

Molecular Formula

C17H28O4Si

Molecular Weight

324.5 g/mol

IUPAC Name

1-[4-methyl-2-(2-triethoxysilylethyl)phenyl]ethanone

InChI

InChI=1S/C17H28O4Si/c1-6-19-22(20-7-2,21-8-3)12-11-16-13-14(4)9-10-17(16)15(5)18/h9-10,13H,6-8,11-12H2,1-5H3

InChI Key

NSHXEORLQMTVOO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC1=C(C=CC(=C1)C)C(=O)C)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.